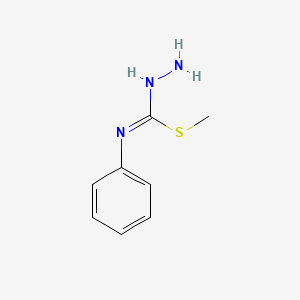
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is a chemical compound with a unique structure that includes a hydrazinecarboximidothioic acid core, a phenyl group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester typically involves the reaction of hydrazinecarboximidothioic acid with N-phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a methylating agent to introduce the methyl ester group. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or ester derivatives .
Applications De Recherche Scientifique
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenyl group and the methyl ester group play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboximidothioic acid, N-phenyl-: Lacks the methyl ester group, leading to different chemical properties and reactivity.
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.
Uniqueness
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is unique due to the presence of both the phenyl group and the methyl ester group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
112766-44-6 |
|---|---|
Formule moléculaire |
C8H11N3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
methyl N-amino-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C8H11N3S/c1-12-8(11-9)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,11) |
Clé InChI |
FFJIAIXLFWXHCH-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC1=CC=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


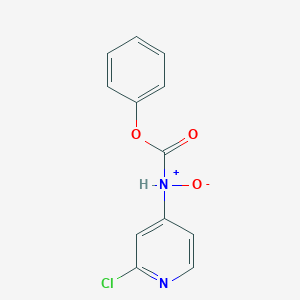
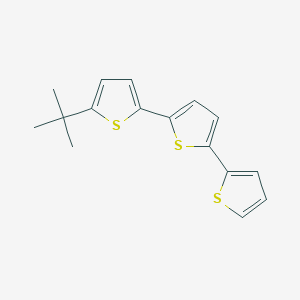


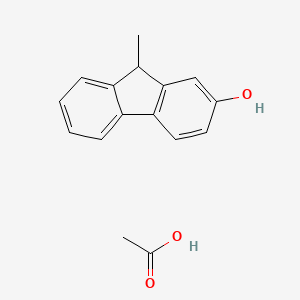
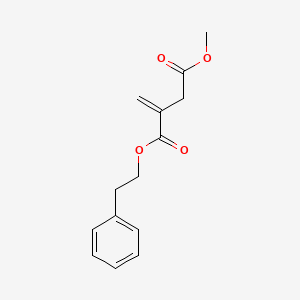

![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
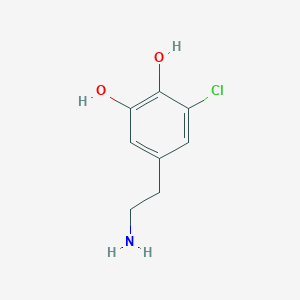
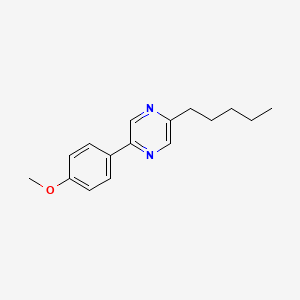
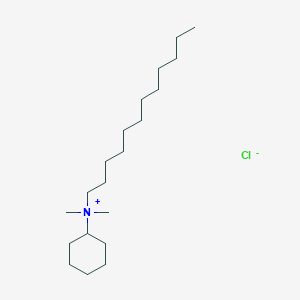
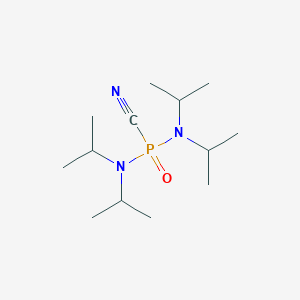
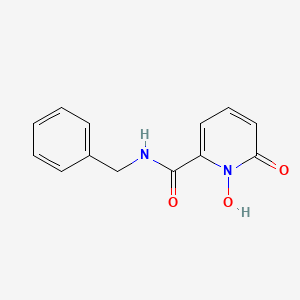
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
